molecular formula C20H20ClNO3S B2728041 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide CAS No. 1428359-78-7

2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2728041
CAS No.: 1428359-78-7
M. Wt: 389.89
InChI Key: LEYRXNPNWAPCPE-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-chlorophenoxy group at the 2-position and two distinct heteroaromatic moieties: a furan-3-ylmethyl and a thiophen-2-ylmethyl group attached to the nitrogen atoms.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-20(2,25-17-7-5-16(21)6-8-17)19(23)22(12-15-9-10-24-14-15)13-18-4-3-11-26-18/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRXNPNWAPCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(CC1=COC=C1)CC2=CC=CS2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its structural uniqueness, characterized by the presence of chlorophenoxy, furan, and thiophene moieties, suggests a variety of interactions with biological targets.

This compound can be described by the following chemical formula:

C19H18ClN2O2SC_{19}H_{18}ClN_{2}O_{2}S

Structural Features

  • Chlorophenoxy Group : Known for its herbicidal properties, it may also influence biological activity through enzyme modulation.
  • Furan and Thiophene Rings : These heterocycles are often associated with diverse biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.
  • Introduction of Furan and Thiophene Groups : Achieved through palladium-catalyzed cross-coupling reactions.
  • Formation of Propanamide Backbone : Finalized through amide bond formation using thionyl chloride and triethylamine.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives with furan and thiophene rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µM)
5aS. aureus8.34
5gE. coli8.97
5pP. aeruginosa9.24

These results suggest that the target compound may also exhibit similar antimicrobial activity, warranting further investigation into its efficacy .

Anticancer Potential

The compound's ability to interfere with cellular processes such as DNA replication and protein synthesis positions it as a candidate for anticancer research. Preliminary studies have indicated that compounds with similar functionalities can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

The biological activity of this compound may involve:

  • Enzyme Binding : Interaction with specific enzymes or receptors, leading to altered enzymatic activity.
  • Disruption of Cellular Processes : Potentially inhibiting key processes such as cell division or metabolic pathways associated with pathogen survival or cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study involving structurally similar compounds demonstrated significant antibacterial activity against multiple strains, suggesting that the target compound could possess comparable properties.
  • Cytotoxicity Assessments : In vitro studies on related compounds showcased low hemolytic activity, indicating a favorable safety profile which is crucial for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications/Notes Reference
Target Compound C₁₉H₁₉ClNO₃S 376.87 g/mol 4-Chlorophenoxy, furan-3-ylmethyl, thiophen-2-ylmethyl Heteroaromatic diversity may enhance binding specificity to biological targets.
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₁₉H₂₁ClNO₂ 359.87 g/mol 3-Chlorophenethyl, 4-isobutylphenyl Synthesized via Schotten-Baumann reaction; no bioactivity reported.
(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide C₁₉H₁₃F₃N₃O₃ 403.32 g/mol Cyano, trifluoromethyl, hydroxy Polar substituents may improve solubility; unresolved bioactivity.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide C₁₂H₁₃ClF₃NO 279.68 g/mol 4-Chloro-3-(trifluoromethyl)phenyl, dimethyl Crystal structure resolved (N—H⋯O hydrogen bonding); weak van der Waals interactions.
2-(4-Chlorophenoxy)-2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide C₁₃H₁₁ClF₃N₃O₂S 365.76 g/mol 4-Chlorophenoxy, trifluoromethyl-thiadiazole Thiadiazole moiety suggests potential enzyme inhibition (e.g., kinase or protease targets).
para-Chloroisobutyryl fentanyl C₂₃H₂₈ClN₂O 394.93 g/mol 4-Chlorophenyl, piperidin-4-yl, phenethyl Opioid receptor agonist; structural similarity highlights diversity in propanamide design.

Key Observations

Substituent Impact on Molecular Weight :

  • The target compound (376.87 g/mol) has a higher molecular weight than simpler analogs like N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (279.68 g/mol) due to its heteroaromatic substituents .
  • Thiadiazole-containing analogs (e.g., Y030-7660, 365.76 g/mol) demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) can reduce molecular weight while enhancing target affinity .

Synthetic Routes :

  • The Schotten-Baumann reaction is commonly employed for amide bond formation in analogs like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide . For the target compound, a stepwise synthesis may be required to accommodate two distinct amines.

Biological Relevance: Fentanyl analogs (e.g., para-chloroisobutyryl fentanyl) highlight the propanamide scaffold's versatility in drug design, though the target compound’s heteroaromatic groups may steer activity toward non-opioid targets .

Research Tools and Methodologies

  • Structural Analysis : SHELX programs (SHELXL, SHELXS) are widely used for small-molecule crystallography, as seen in the refinement of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide .
  • Visualization and Interaction Studies : The Mercury software aids in analyzing intermolecular interactions and packing patterns, relevant for understanding the target compound’s solid-state behavior .

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